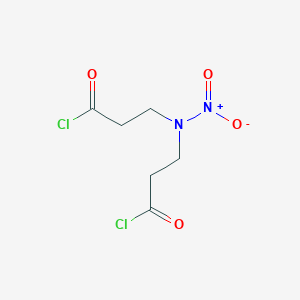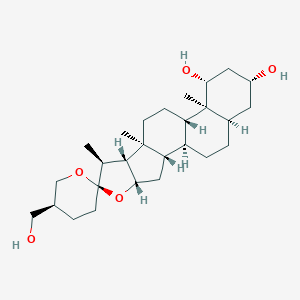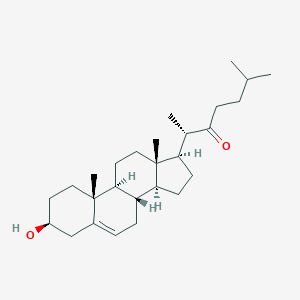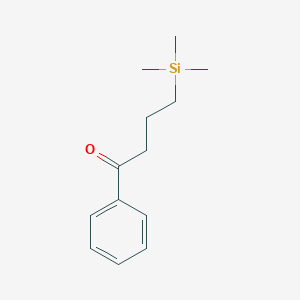
Propanoyl chloride, 3,3'-(nitroimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl chloride, 3,3'-(nitroimino)bis- is a chemical compound that is widely used in scientific research. It is also known as PIC-NHNH and has the chemical formula C6H6ClN3O4. This compound is a nitroimine and is a derivative of propanoyl chloride. It is used in various research applications due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of propanoyl chloride, 3,3'-(nitroimino)bis- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates in chemical reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of propanoyl chloride, 3,3'-(nitroimino)bis-. It is believed to be toxic and can cause irritation to the skin and eyes. It is also believed to be harmful if ingested or inhaled.
Advantages And Limitations For Lab Experiments
Propanoyl chloride, 3,3'-(nitroimino)bis- has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also readily available and relatively inexpensive. However, it is toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for research on propanoyl chloride, 3,3'-(nitroimino)bis-. One potential area of research is the development of new synthesis methods for this compound. Another potential area of research is the investigation of its mechanism of action and its role in various chemical reactions. Additionally, further research is needed to determine the potential applications of this compound in various industries, such as the production of explosives and propellants.
Synthesis Methods
Propanoyl chloride, 3,3'-(nitroimino)bis- is synthesized by the reaction of propanoyl chloride with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid. The reaction yields PIC-NHNH as a yellow crystalline solid.
Scientific Research Applications
Propanoyl chloride, 3,3'-(nitroimino)bis- is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the production of explosives and propellants.
properties
CAS RN |
15618-76-5 |
|---|---|
Product Name |
Propanoyl chloride, 3,3'-(nitroimino)bis- |
Molecular Formula |
C6H8Cl2N2O4 |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
3-[(3-chloro-3-oxopropyl)-nitroamino]propanoyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O4/c7-5(11)1-3-9(10(13)14)4-2-6(8)12/h1-4H2 |
InChI Key |
QRYWNKCZHYEOKG-UHFFFAOYSA-N |
SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Canonical SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Other CAS RN |
15618-76-5 |
synonyms |
3,3'-(Nitroimino)bis(propanoic acid chloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















